![molecular formula C3H7BrO2 B088797 (R)-3-Bromopropane-1,2-diol CAS No. 14437-88-8](/img/structure/B88797.png)
(R)-3-Bromopropane-1,2-diol
Overview
Description
®-3-Bromopropane-1,2-diol is an organic compound with the molecular formula C3H7BrO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Bromopropane-1,2-diol can be synthesized through several methods. One common approach involves the bromination of glycerol. The reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out at a temperature range of 0-5°C to prevent over-bromination and to maintain the integrity of the chiral center.
Industrial Production Methods: In an industrial setting, the production of ®-3-Bromopropane-1,2-diol may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Types of Reactions:
Oxidation: ®-3-Bromopropane-1,2-diol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of ®-3-Bromopropane-1,2-diol can lead to the formation of propane-1,2-diol. This reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in ®-3-Bromopropane-1,2-diol can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products:
Oxidation: Formation of 3-bromopropanoic acid.
Reduction: Formation of propane-1,2-diol.
Substitution: Formation of 3-hydroxypropane-1,2-diol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
(R)-3-Bromopropane-1,2-diol serves as an essential intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its unique chiral nature allows it to be utilized in asymmetric synthesis, making it valuable for producing chiral drugs with specific biological activities. The compound can undergo several chemical reactions:
- Oxidation: Converts to aldehydes or carboxylic acids using agents like potassium permanganate.
- Reduction: Can be reduced to propane-1,2-diol using lithium aluminum hydride.
- Substitution Reactions: The bromine atom can be substituted with nucleophiles such as hydroxide ions or amines to form diverse derivatives.
Biological Research
Enzyme Inhibition and Protein Modification
Research indicates that this compound interacts with biological systems through enzyme inhibition and protein modification. The bromine atom acts as an electrophile, facilitating covalent bond formation with nucleophilic sites on proteins. This interaction is crucial for studying enzyme mechanisms and developing inhibitors for therapeutic purposes .
Potential Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structure allows it to interact with microbial targets, potentially leading to the development of new antimicrobial agents .
Medicinal Chemistry
Drug Development
The compound is being investigated as a building block for drug development. Its chiral nature is particularly advantageous in designing enantiomerically pure drugs that may exhibit enhanced efficacy and reduced side effects. Ongoing research explores its potential in synthesizing drugs targeting various diseases, including cancer and inflammatory conditions .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and as a reagent in various manufacturing processes. Its ability to undergo multiple chemical transformations makes it a versatile compound in chemical synthesis .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure | Key Differences |
---|---|---|
(S)-3-Bromopropane-1,2-diol | Chiral enantiomer | Different stereochemistry affecting reactivity |
3-Chloropropane-1,2-diol | Chlorine instead of bromine | Lower reactivity compared to brominated analogs |
Propane-1,2-diol | No halogen | Less reactive; lacks unique properties of halogens |
2-Bromoethanol | Shorter carbon chain | Different reactivity profile due to chain length |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes by this compound demonstrated its effectiveness in reducing enzyme activity by forming stable covalent bonds with active site residues. This mechanism was explored further for potential therapeutic applications in treating diseases linked to enzyme dysregulation.
Mechanism of Action
The mechanism of action of ®-3-Bromopropane-1,2-diol involves its interaction with biological molecules, particularly enzymes and proteins. The bromine atom can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition of enzyme activity or modification of protein function, which is of interest in drug development and biochemical research.
Comparison with Similar Compounds
3-Chloropropane-1,2-diol: Similar structure but with a chlorine atom instead of bromine.
Propane-1,2-diol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
2-Bromoethanol: Shorter carbon chain and different reactivity profile.
Uniqueness: ®-3-Bromopropane-1,2-diol is unique due to its chiral nature and the presence of a bromine atom, which imparts distinct reactivity and interaction properties compared to its analogs. This makes it valuable in asymmetric synthesis and as a precursor for chiral compounds in medicinal chemistry.
Biological Activity
(R)-3-Bromopropane-1,2-diol, a chiral organic compound with the molecular formula C3H7BrO2, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into its biological activity, including enzyme interactions, toxicity studies, and its implications in drug development.
Overview of the Compound
This compound is characterized by its bromine substituent and hydroxyl groups, which contribute to its reactivity and biological interactions. The compound is primarily studied for its role in enzyme inhibition and protein modification, making it a significant candidate for medicinal chemistry and biochemical research .
The biological activity of this compound is largely attributed to its ability to interact with nucleophilic sites on proteins. The bromine atom acts as an electrophile, facilitating covalent bond formation with amino acids in proteins. This interaction can lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites.
- Protein Modification : It can alter protein function through covalent modifications, impacting various metabolic pathways .
Toxicity and Safety Profile
Research indicates that this compound exhibits some toxicological effects. A study involving male rats revealed that administration of the compound resulted in diuresis and glucosuria without affecting the metabolic activity of kidney tubules in vitro. This suggests that while it may influence renal function, it does not impair kidney metabolism directly .
Comparative Toxicity Data
Compound | Effect on Renal Function | Metabolic Activity Impact |
---|---|---|
This compound | Diuresis, glucosuria | None |
2-Bromoethanol | Toxicity observed | Impaired |
Case Studies and Research Findings
- Enzyme Inhibition Studies : In vitro experiments have demonstrated that this compound can inhibit enzymes such as p38 MAP kinase. The compound's structural features allow it to effectively bind to enzyme active sites, thus blocking substrate access .
- Carcinogenicity Evaluations : According to the International Agency for Research on Cancer (IARC), while some brominated compounds have been associated with carcinogenic risks, specific studies on this compound are still limited. Ongoing assessments aim to clarify its potential hazards .
- Toxicokinetic Studies : A study assessing dermal absorption indicated that this compound could penetrate skin barriers but at lower rates compared to other halogenated compounds. This suggests a need for careful handling in industrial applications .
Applications in Drug Development
Given its unique properties, this compound is being explored as a building block for synthesizing chiral drugs. Its ability to modify protein interactions makes it a candidate for developing therapeutics aimed at specific biochemical pathways .
Properties
IUPAC Name |
(2R)-3-bromopropane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBFQOUHOCRXDL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](CBr)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309594 | |
Record name | (2R)-3-Bromo-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14437-88-8 | |
Record name | (2R)-3-Bromo-1,2-propanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14437-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R)-3-Bromo-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-3-bromopropane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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